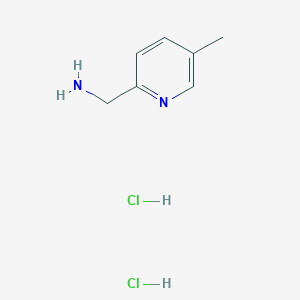

![molecular formula C22H28ClN3O2S B2505890 N-(苯并[d]噻唑-2-基)-4-丁氧基-N-(2-(二甲氨基)乙基)苯甲酰胺盐酸盐 CAS No. 1216958-16-5](/img/structure/B2505890.png)

N-(苯并[d]噻唑-2-基)-4-丁氧基-N-(2-(二甲氨基)乙基)苯甲酰胺盐酸盐

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

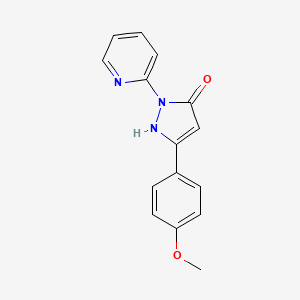

The compound "N-(benzo[d]thiazol-2-yl)-4-butoxy-N-(2-(dimethylamino)ethyl)benzamide hydrochloride" is a chemical entity that appears to be related to a class of compounds that include thiazole as a core structural motif. Thiazole is a heterocyclic compound containing both sulfur and nitrogen atoms, which is known for its significance in medicinal chemistry due to its presence in various biologically active compounds. The structure suggests that it may have potential biological activities, similar to other thiazole derivatives that have been reported to exhibit a range of pharmacological properties, including antimicrobial, anticancer, antidiabetic, and anti-inflammatory activities .

Synthesis Analysis

The synthesis of thiazole derivatives typically involves the formation of the thiazole ring followed by functionalization at various positions on the ring. For instance, the synthesis of N-(2-(4-chlorophenyl)-4-oxothiazolidin-3-yl benzamide derivatives was achieved using benzoyl chloride and hydrazine, followed by the synthesis of N-(4-chloro benzylidene) aryl hydrazide . Similarly, the synthesis of N-(4-substituted-thiazolyl)oxamic acid derivatives involved the treatment of acetophenone with thiourea and iodine or the reaction of chloroacetylbenzene with thiourea to give the corresponding aminothiazoles . These methods could potentially be adapted for the synthesis of the compound , with appropriate modifications to introduce the butoxy and dimethylaminoethyl groups.

Molecular Structure Analysis

The molecular structure of thiazole derivatives is often characterized using spectroscopic methods such as infrared spectroscopy, NMR spectroscopy, and mass spectroscopy, as well as X-ray diffraction studies . These techniques allow for the determination of the molecular conformation, the identification of functional groups, and the analysis of intermolecular interactions, such as hydrogen bonding and π-π interactions, which can influence the compound's stability and reactivity.

Chemical Reactions Analysis

Thiazole derivatives can participate in various chemical reactions, depending on the substituents attached to the thiazole ring. For example, the presence of amino groups can facilitate the formation of hydrogen bonds, as seen in the crystal packing of antipyrine-like derivatives . The reactivity of the thiazole ring can also be influenced by electron-donating or electron-withdrawing groups, which can affect the compound's antimicrobial activity . The specific reactivity of "N-(benzo[d]thiazol-2-yl)-4-butoxy-N-(2-(dimethylamino)ethyl)benzamide hydrochloride" would need to be investigated through experimental studies.

Physical and Chemical Properties Analysis

The physical and chemical properties of thiazole derivatives, such as solubility, melting point, and stability, are crucial for their potential application as pharmaceutical agents. These properties are often determined experimentally and can be influenced by the nature of the substituents on the thiazole ring. For example, the introduction of a butoxy group could affect the lipophilicity of the compound, while the presence of a dimethylaminoethyl group could impact its basicity . The hydrochloride salt form of the compound suggests improved water solubility, which is beneficial for bioavailability.

科学研究应用

合成与生物活性

- 抗炎和抗癌特性:已探索噻唑和苯并噻唑衍生物的抗炎和抗癌活性。例如,某些衍生物已显示出显着的抗炎作用和对各种癌细胞系的潜在抗癌活性,表明这些化合物在开发治疗剂中的用途(Lynch 等人,2006); (Ravinaik 等人,2021)。

缓蚀

- 材料保护:苯并噻唑衍生物已被用作酸性环境中金属的缓蚀剂,证明了该化学物质在工业应用中保护材料免受腐蚀的潜力 (Hu 等人,2016)。

抗菌活性

- 抗菌剂:已合成并评估了各种噻唑衍生物的抗菌特性,表明它们可作为新型抗菌剂的潜力。这些化合物已显示出对一系列细菌和真菌病原体的有效性 (Chawla,2016); (Kaplancıklı 等人,2004)。

化学合成和药物开发

- 药物开发:噻唑化合物的结构多样性和反应性使其能够用于药物开发和合成新型药理活性分子。这些化合物已被用于生成各种潜在治疗剂,证明了噻唑衍生物在药物化学中的广泛用途 (Morgan 等人,1990)。

未来方向

The future directions for these compounds could involve further in vitro and in vivo studies to evaluate their potential medicinal applications. Additionally, structure-activity relationships of the new derivatives along with molecular docking studies could be performed to search for a potent inhibitor with enhanced activity .

作用机制

Target of Action

The primary target of this compound is related to the treatment of tuberculosis . Benzothiazole derivatives have been found to exhibit potent inhibition against Mycobacterium tuberculosis .

Mode of Action

Benzothiazole derivatives have been found to interact with theDprE1 target in Mycobacterium tuberculosis . This interaction could potentially inhibit the growth of the bacteria, leading to its eventual eradication.

Biochemical Pathways

The compound likely affects the biochemical pathways related to the growth and proliferation of Mycobacterium tuberculosis. By inhibiting the DprE1 target, it may disrupt the essential processes of the bacteria, leading to its death .

Pharmacokinetics

A related study on benzothiazole derivatives indicated a favourable pharmacokinetic profile . The compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties would significantly impact its bioavailability and therapeutic efficacy.

Result of Action

The result of the compound’s action would likely be the inhibition of Mycobacterium tuberculosis growth, leading to a decrease in the symptoms of tuberculosis . The compound’s bactericidal activity could potentially eliminate the bacteria after exposure .

属性

IUPAC Name |

N-(1,3-benzothiazol-2-yl)-4-butoxy-N-[2-(dimethylamino)ethyl]benzamide;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H27N3O2S.ClH/c1-4-5-16-27-18-12-10-17(11-13-18)21(26)25(15-14-24(2)3)22-23-19-8-6-7-9-20(19)28-22;/h6-13H,4-5,14-16H2,1-3H3;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYICKHSEVNEXQE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC1=CC=C(C=C1)C(=O)N(CCN(C)C)C2=NC3=CC=CC=C3S2.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H28ClN3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

434.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-fluoro-N-[4-(6-morpholin-4-ylpyridazin-3-yl)phenyl]benzenesulfonamide](/img/structure/B2505807.png)

![Benzyl 2-[(methanesulfonyloxy)methyl]pyrrolidine-1-carboxylate](/img/structure/B2505808.png)

![(3-Chlorophenyl)-[2-[(2-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone](/img/structure/B2505816.png)

![N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]prolinamide](/img/structure/B2505820.png)

![3-[(Oxolan-2-ylmethoxy)methyl]aniline](/img/structure/B2505822.png)

![2-(1-(3-chlorophenyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-(3,4-dimethoxyphenethyl)acetamide](/img/structure/B2505825.png)

![4-[3-(4-Fluorophenyl)-3-oxo-1-propenyl]phenyl 4-chlorobenzenesulfonate](/img/structure/B2505830.png)